2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a methylfuran group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of phenol to form 2-chlorophenol, which is then reacted with an appropriate acylating agent to introduce the acetamide group. The dioxidotetrahydrothiophenyl group is introduced through a thiophene ring formation reaction, followed by oxidation to achieve the dioxidotetrahydrothiophenyl structure. Finally, the methylfuran group is attached through a furan ring formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophenyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenoxyacetic acid: A simpler analog with a chlorophenoxy group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Lacks the chlorophenoxy and methylfuran groups.
5-methylfurfural: Contains the methylfuran group but lacks the other functional groups.
Uniqueness
2-(2-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20ClNO5S |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H20ClNO5S/c1-13-6-7-15(25-13)10-20(14-8-9-26(22,23)12-14)18(21)11-24-17-5-3-2-4-16(17)19/h2-7,14H,8-12H2,1H3 |
InChI Key |
LVOVLAAWXJPSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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